molecular formula C24H23N5O4 B2776698 2-{[4-(4-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole CAS No. 1206992-03-1

2-{[4-(4-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole

Cat. No. B2776698
CAS RN: 1206992-03-1
M. Wt: 445.479
InChI Key: OUUDYGRYDFHMIJ-UHFFFAOYSA-N
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Description

2-{[4-(4-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole, also known as BBIQ, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. BBIQ belongs to the class of indole-based compounds and has been found to possess a wide range of biological activities, including anticancer, antitumor, and anti-inflammatory properties. In

Scientific Research Applications

Antioxidant Activity and Potential Therapeutic Applications

One study explored a compound with a similar structure, focusing on its potential as a dopamine D2 receptor agonist with antioxidant activity for the possible treatment of Parkinson’s disease. Despite not showing affinity to the dopamine D2 receptor, the compound demonstrated potent antioxidant properties. This research provides insight into the therapeutic potential of such compounds, particularly in neurodegenerative diseases where oxidative stress plays a significant role (Kaczor et al., 2021).

Antimicrobial Activity

Another study synthesized derivatives of Indole, demonstrating biological activities including antimicrobial properties. This research highlights the potential use of indole derivatives as antimicrobial agents, providing a foundation for further exploration into their use in combating microbial infections (Kalshetty et al., 2012).

Structural and Computational Analysis

Research on novel piperazine derivatives, including structural studies and density functional theory (DFT) calculations, sheds light on the reactive sites for electrophilic and nucleophilic nature of these molecules. Such studies are crucial for understanding the molecular basis of the biological activity of indole and piperazine derivatives, paving the way for the design of molecules with enhanced pharmacological properties (Kumara et al., 2017).

Anticancer Potential

The discovery and development of specific indole derivatives as serotonin 6 (5-HT6) receptor antagonists for potential treatment of cognitive disorders, such as Alzheimer's disease, highlight the anticancer potential of these compounds. This study demonstrates the compound's high affinity and selectivity over other targets, showcasing the therapeutic promise of indole derivatives in treating cognitive disorders (Nirogi et al., 2017).

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-31-19-8-6-18(7-9-19)29-23(16-5-4-12-25-14-16)22(27-28-29)24(30)26-15-17-13-20(32-2)10-11-21(17)33-3/h4-14H,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUDYGRYDFHMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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